7-Amino-4-oxo-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile
Overview
Description
7-Amino-4-oxo-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound that belongs to the class of pyrano[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-oxo-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile typically involves a multi-step process. One common method includes the Knoevenagel condensation, followed by Michael addition and cyclodehydration. The reaction conditions often involve the use of catalysts such as sodium carbonate in ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-Amino-4-oxo-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups at the amino position.
Scientific Research Applications
7-Amino-4-oxo-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Amino-4-oxo-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, thereby modulating their activity. This compound can inhibit key enzymes involved in metabolic pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-pyrano[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents.
Trifluoromethylated pyrimidines: Compounds with similar trifluoromethyl groups but different core structures.
Uniqueness
The uniqueness of 7-Amino-4-oxo-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and bioavailability, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-amino-4-oxo-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N4O2/c16-15(17,18)9-4-2-1-3-7(9)10-8(5-19)12(20)24-14-11(10)13(23)21-6-22-14/h1-4,6,10H,20H2,(H,21,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYWEJGUGFZMSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(OC3=C2C(=O)NC=N3)N)C#N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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